Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory effects . These activities suggest that the compound may interact with multiple targets, such as enzymes, receptors, or cellular structures, depending on the specific biological activity.
Mode of Action
For instance, some thiazole derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which play a key role in inflammation . Additionally, certain thiazole compounds have shown promising quorum-sensing inhibitor activities, suggesting they may interfere with bacterial cell-cell communication .
Biochemical Pathways
For example, some thiazole compounds have been found to inhibit the COX pathway, leading to reduced production of prostaglandins and thus, anti-inflammatory effects . Other thiazole derivatives have been shown to interfere with quorum sensing pathways in bacteria, affecting processes such as biofilm formation and virulence production .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether may influence their absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from reduced inflammation due to cox inhibition , to altered bacterial behavior due to interference with quorum sensing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzo[d]thiazole, which is then reacted with methylamine to form the intermediate compound. This intermediate is further reacted with acetamido benzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Advanced techniques such as continuous flow synthesis and automated reactors may also be employed to scale up production efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential as an antimicrobial and anticancer agent.
Medicine: It is explored for its anti-inflammatory properties and potential use in drug development.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with similar biological activities.
4-Chlorobenzothiazole: Shares the benzothiazole core but lacks the additional functional groups.
Methyl 4-aminobenzoate: Similar in structure but with different functional groups.
Uniqueness
Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate is unique due to its combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 4-[[2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-22(18-21-16-13(19)4-3-5-14(16)26-18)10-15(23)20-12-8-6-11(7-9-12)17(24)25-2/h3-9H,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTHATBQNXQLJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)C(=O)OC)C2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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